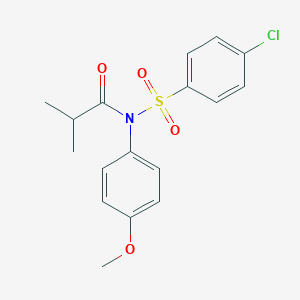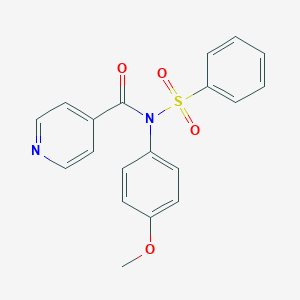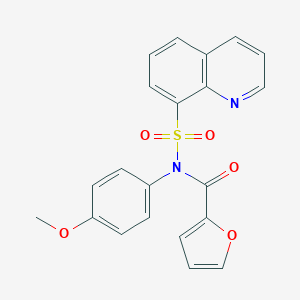![molecular formula C19H16FNO4S B280808 4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280808.png)
4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been studied for its potential applications in various fields of science. It has been found to have anticancer, anti-inflammatory, and antiviral properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the replication of the hepatitis C virus.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has been tested for its toxicity and has been found to have low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments include its high purity and yield, low toxicity, and potential applications in various fields of science. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the research on 4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One direction is to study its potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to optimize the synthesis method to reduce the cost and increase the yield of the compound. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of 4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves a multistep process that includes the reaction of 4-fluoro-N-(2-methylphenyl)benzenesulfonamide with 2,3-dihydroxybenzoic acid. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Properties
Molecular Formula |
C19H16FNO4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-fluoro-2-methyl-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H16FNO4S/c1-11-9-12(20)5-8-18(11)26(23,24)21-13-6-7-16-14(10-13)19-15(22)3-2-4-17(19)25-16/h5-10,21H,2-4H2,1H3 |
InChI Key |
MMHIKOUHGMIOJF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4 |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)
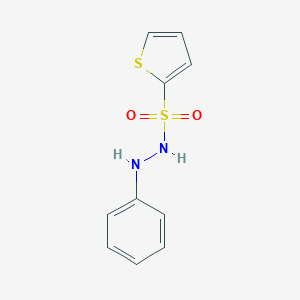
![5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280727.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)
![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
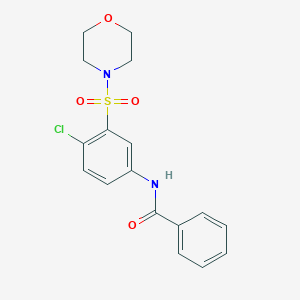
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)

